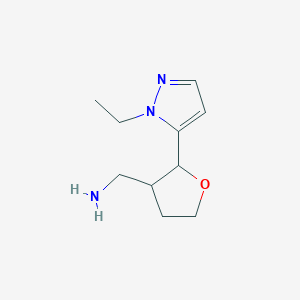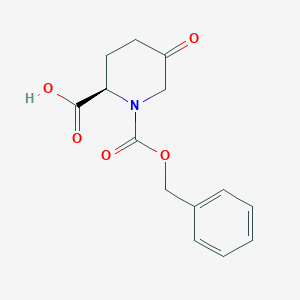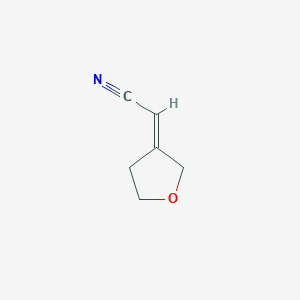
(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is an organic compound that features a dihydrofuran ring fused to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile can be achieved through several methods. One common approach involves the reaction of dihydrofuran with acetonitrile under specific conditions. For instance, the reaction between Corey ylide and α,β-unsaturated ketones enables a straightforward synthesis of 2,3-dihydrofurans . This reaction offers the use of simple and commercially available starting materials, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production methods for 2-(dihydrofuran-3(2H)-ylidene)acetonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile include Lewis acids, palladium catalysts, and other transition metal catalysts. For example, a Lewis acid-catalyzed ring-opening reaction of dihydrofuran acetals can produce functionalized carbazoles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with Lewis acids can yield 1-hydroxycarbazole-2-carboxylates .
科学的研究の応用
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and chemical products.
作用機序
The mechanism of action of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, the use of palladium catalysts in reactions can facilitate the formation of new carbon-carbon bonds, enhancing the compound’s reactivity .
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Dihydro-3(2H)-furanone: Used in various chemical syntheses and industrial applications.
Uniqueness
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential for industrial use make it a valuable compound in various fields.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
(2E)-2-(oxolan-3-ylidene)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1+ |
InChIキー |
RDWWMQDCKZIDJM-LZCJLJQNSA-N |
異性体SMILES |
C\1COC/C1=C/C#N |
正規SMILES |
C1COCC1=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
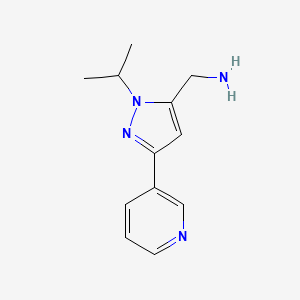
![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
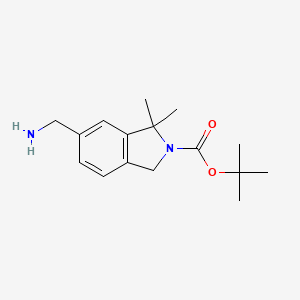
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
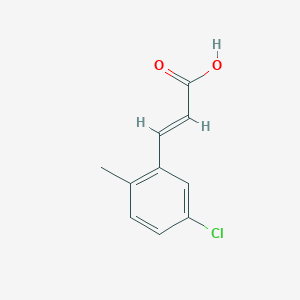
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
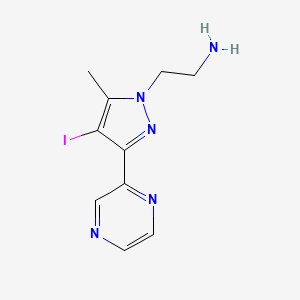
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
